molecular formula C19H19ClN2O5S B2610678 Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-16-5

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2610678
CAS No.: 306978-16-5
M. Wt: 422.88
InChI Key: XDCSTGSSHSWVIM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoxazole ring, a phenylsulfonyl group, and a chloro-substituted aniline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonyl group can be introduced via sulfonylation reactions, while the chloro-substituted aniline moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group and the chloro-substituted aniline moiety are key functional groups that interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[4-methyl(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
  • Ethyl 5-{[4-bromo(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
  • Ethyl 5-{[4-fluoro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Uniqueness

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is unique due to the presence of the chloro-substituted aniline moiety, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

ethyl 5-[[N-(benzenesulfonyl)-4-chloroanilino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-10-8-14(20)9-11-15)28(24,25)17-6-4-3-5-7-17/h3-11,16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSTGSSHSWVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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